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Abstract

This technical guide provides a comprehensive overview of fenethazine, a first-generation
antihistamine belonging to the phenothiazine class of compounds. While historically significant,
specific quantitative pharmacological and pharmacokinetic data for fenethazine are not
extensively available in publicly accessible literature. This guide, therefore, synthesizes the
known properties of fenethazine, leveraging comparative data from structurally related and
well-characterized phenothiazines, such as promethazine, to provide a holistic understanding
for researchers, scientists, and drug development professionals. The guide covers the
physicochemical properties, mechanism of action, structure-activity relationships, and potential
metabolic pathways of fenethazine. Furthermore, it details standardized experimental protocols
for the evaluation of H1-antihistamine activity, offering a framewaork for the preclinical
assessment of fenethazine and its analogues.
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Introduction: The Landscape of First-Generation H1-
Antihistamines

First-generation H1l-antihistamines represent a class of drugs that competitively antagonize the
histamine H1 receptor.[1] These agents are effective in alleviating the symptoms of allergic
reactions such as urticaria, allergic rhinitis, and conjunctivitis.[2] A defining characteristic of this
class is their ability to cross the blood-brain barrier, leading to sedative effects and other central
nervous system (CNS) manifestations.[2] Fenethazine, chemically known as N,N-Dimethyl-2-
(10H-phenothiazin-10-yl)ethan-1-amine, is a notable member of the phenothiazine subgroup of
first-generation antihistamines.[1] Promethazine and the antipsychotic drug chlorpromazine are
well-known derivatives of fenethazine.[1] Understanding the technical nuances of compounds
like fenethazine is crucial for the development of novel antihistamines with improved
therapeutic profiles.

Physicochemical Properties of Fenethazine

A thorough understanding of the physicochemical properties of a drug candidate is
fundamental to its development. The key identifiers and properties of fenethazine are
summarized in the table below.

Property Value Source(s)

N,N-dimethyl-2-(10H-
IUPAC Name phenothiazin-10-yl)ethan-1- [3]

amine

Phenethazine, Ethysine,

Synonyms Lisergan [1]
CAS Number 522-24-7 [3]
Molecular Formula Ci6H18N2S [1]
Molecular Weight 270.39 g/mol [1]
Appearance Solid (form not specified)

pKa (predicted) 9.04 (most basic) [4]
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Mechanism of Action: Competitive Antagonism at
the H1 Receptor

Fenethazine exerts its therapeutic effects primarily through competitive antagonism of the
histamine H1 receptor.[1] In the event of an allergic response, histamine is released from mast
cells and basophils, binding to H1 receptors on various cell types. This binding initiates a
signaling cascade that results in the classic symptoms of allergy.

H1 Receptor Signaling Pathway

The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), activates
the Gg/11 protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes
phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol
(DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein
kinase C (PKC). This cascade ultimately leads to the physiological effects of histamine, such as
smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation.

Fenethazine's Antagonistic Action

Fenethazine, as a competitive antagonist, binds to the H1 receptor at the same site as
histamine but does not activate the receptor. By occupying the receptor, it prevents histamine
from binding and initiating the downstream signaling cascade. This blockade of H1 receptor
activation effectively mitigates the symptoms of histamine-mediated allergic reactions.[2]
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Caption: Signaling pathway of histamine H1 receptor activation and its inhibition by
fenethazine.

Anticholinergic and Other Off-Target Effects

As a first-generation antihistamine, fenethazine also exhibits notable anticholinergic
(muscarinic receptor antagonist) properties. This contributes to side effects such as dry mouth,
blurred vision, and urinary retention. Additionally, its ability to cross the blood-brain barrier and
interact with central H1 and muscarinic receptors is responsible for its sedative effects. The
binding affinities of fenethazine for various receptors have not been extensively quantified in
publicly available literature, but antagonism at dopaminergic and alpha-adrenergic receptors
has been reported for other phenothiazines.[5]

Structure-Activity Relationship (SAR)

The pharmacological activity of phenothiazine antihistamines is intrinsically linked to their
molecular structure. The general scaffold consists of a tricyclic phenothiazine core, an alkyl
side chain, and a terminal amino group.

e Phenothiazine Core: The tricyclic system is a critical pharmacophore. For optimal H1
receptor interaction, the two benzene rings must adopt a non-coplanar conformation.[2]

o Alkyl Side Chain: A two-carbon (ethylene) chain connecting the phenothiazine nitrogen to the
terminal amine generally confers maximal H1-antagonist activity. Branching of this chain, as
seen in promethazine, can sometimes enhance potency.[2]

o Terminal Amine Group: A tertiary amine is typically required for maximal antihistaminic
activity. This basic nitrogen is thought to interact with a key acidic residue within the H1
receptor's binding pocket.[2]
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Modification from o
Compound . H1 Receptor Affinity (pAz)
Fenethazine

Fenethazine - Data not available

Promethazine Branched propylene side chain 9.3

] Chlorine at position 2,
Chlorpromazine ] 8.1
propylene chain

) ) Branched, extended propylene
Trimeprazine ) 9.4
chain

Note: pAz values are a
measure of antagonist
potency, with higher values
indicating greater potency.
Data presented is for
comparative purposes and
was obtained from studies on
guinea pig ileum preparations.

[2]

Pharmacokinetics: Absorption, Distribution,
Metabolism, and Excretion (ADME)

Specific clinical pharmacokinetic data for fenethazine in humans is not readily available.
However, the general pharmacokinetic profile of first-generation phenothiazine antihistamines
can be inferred from related compounds like promethazine.

o Absorption: First-generation antihistamines are generally well-absorbed after oral
administration, with peak plasma concentrations typically reached within 2 to 3 hours.[6]

 Distribution: These lipophilic compounds have large apparent volumes of distribution,
indicating extensive tissue uptake, including passage across the blood-brain barrier.[6]

o Metabolism: Phenothiazines undergo extensive hepatic metabolism, primarily through
cytochrome P450 (CYP) enzymes.[7] Key metabolic pathways include N-demethylation and
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S-oxidation. The oral bioavailability of promethazine is approximately 25%, suggesting a

significant first-pass effect.[6]

* Excretion: Metabolites are primarily excreted in the urine.
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Caption: Workflow for an in vitro H1 receptor binding assay.
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In Vivo Histamine-Induced Cutaneous Wheal and Flare
Assay

This in vivo model assesses the ability of an antihistamine to inhibit the cutaneous allergic
reaction induced by histamine.

Objective: To evaluate the in vivo efficacy of fenethazine in inhibiting histamine-induced wheal
and flare formation in a guinea pig model.

Principle: Intradermal injection of histamine in guinea pigs elicits a localized inflammatory
response characterized by a central wheal (edema) and a surrounding flare (erythema),
mimicking the human "triple response of Lewis." An effective antihistamine will suppress the
formation of this wheal and flare. [8] Methodology:

Animal Preparation:

o Use adult guinea pigs, and gently shave the hair on their backs 24 hours before the
experiment.

o Acclimatize the animals to the experimental conditions.

Drug Administration:

o Administer fenethazine or the vehicle control to the animals via an appropriate route (e.qg.,
oral gavage, intraperitoneal injection) at a predetermined time before the histamine
challenge.

Histamine Challenge:

o At the designated time after drug administration, inject a fixed dose of histamine
intradermally at marked sites on the shaved back of each animal.

Measurement of Response:

o At a specified time point after the histamine injection (e.g., 15-30 minutes), measure the
diameter of the wheal and flare at each injection site. The wheal can be visualized more
clearly by the intravenous injection of a dye such as Evans blue.
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o Data Analysis:
o Calculate the mean area of the wheal and flare for each treatment group.

o Compare the responses in the fenethazine-treated groups to the vehicle-treated group to
determine the percentage of inhibition.

o Construct a dose-response curve to determine the EDso (the dose of the drug that
produces 50% of the maximal inhibitory effect).

Prepare Guinea Pigs
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Caption: Workflow for the in vivo histamine-induced cutaneous wheal and flare assay.

Regulatory Status

The regulatory approval status of fenethazine by major agencies such as the U.S. Food and
Drug Administration (FDA) and the European Medicines Agency (EMA) is not clearly
documented in readily accessible public databases. While it has been used clinically in the
past, its current marketing status in various regions may vary.

Conclusion and Future Directions

Fenethazine serves as a classic example of a first-generation phenothiazine antihistamine.
While its fundamental mechanism of action is well-understood, a notable scarcity of specific,
guantitative pharmacological and pharmacokinetic data in the public domain limits a
comprehensive contemporary assessment. Future research efforts could focus on the full
characterization of fenethazine's receptor binding profile, the elucidation of its metabolic
pathways using modern analytical techniques, and the performance of well-controlled
preclinical and clinical studies to definitively establish its efficacy and safety profile in
comparison to newer generation antihistamines. Such studies would not only provide valuable
data on a historically significant compound but also contribute to a deeper understanding of the
structure-activity relationships that govern the therapeutic and adverse effects of
phenothiazine-based drugs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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